rac-Rotigotine-d3 Methyl Ether Amide

Description

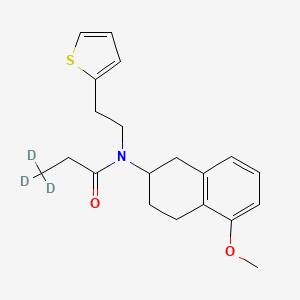

rac-Rotigotine-d3 Methyl Ether Amide is a deuterium-labeled derivative of Rotigotine, a non-ergoline dopamine agonist used primarily in Parkinson’s disease and restless legs syndrome. The compound’s structure includes a deuterated methyl ether and amide group, enhancing metabolic stability for research applications. Key identifiers include:

- Molecular Formula: C₂₀H₂₂D₃NO₂S

- Molecular Weight: 346.5 g/mol

- CAS Numbers: 1246814-64-1 (amide form) and 102120-97-8 (free base or alternate salt form) .

Deuterium incorporation at the methyl ether position reduces hepatic metabolism, making it valuable as an internal standard in mass spectrometry or pharmacokinetic studies .

Properties

Molecular Formula |

C20H25NO2S |

|---|---|

Molecular Weight |

346.5 g/mol |

IUPAC Name |

3,3,3-trideuterio-N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2-thiophen-2-ylethyl)propanamide |

InChI |

InChI=1S/C20H25NO2S/c1-3-20(22)21(12-11-17-7-5-13-24-17)16-9-10-18-15(14-16)6-4-8-19(18)23-2/h4-8,13,16H,3,9-12,14H2,1-2H3/i1D3 |

InChI Key |

ZFRSCAOJQBFSLV-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)N(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC |

Canonical SMILES |

CCC(=O)N(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-Rotigotine-d3 Methyl Ether Amide involves multiple steps, starting from the precursor RotigotineThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification. The production is carried out under strict regulatory guidelines to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

rac-Rotigotine-d3 Methyl Ether Amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Rac-Rotigotine-d3 Methyl Ether Amide is a labeled analog of Rotigotine, which is used to treat Parkinson's disease and restless legs syndrome. It has a tetrahydronaphthalene core and a thienyl ethyl side chain and is useful for pharmacological studies. As a dopamine receptor agonist, it targets D2 and D3 receptors, which are important for motor control and reward pathways in the brain.

Scientific Research Applications

This compound is used in scientific research, especially in pharmacology and medicinal chemistry.

Analytical Method Development

- It is used as a standard in mass spectrometry and other analytical techniques to quantify Rotigotine levels in biological samples.

- Its unique labeling allows precise tracking in biological studies, setting it apart from other compounds.

Interaction Studies

- Interaction studies focus on its binding affinity and efficacy at dopamine receptors compared to other agonists.

- These studies utilize radiolabeled versions of the compound to track its distribution and interactions within biological systems . Key findings suggest that this compound retains a significant affinity for dopamine receptors, which is critical for its therapeutic potential.

Dopaminergic Dysfunction

- Its activity makes it a candidate for research into neurodegenerative diseases and conditions associated with dopaminergic dysfunction.

Parkinson's Disease and Restless Legs Syndrome

- Rotigotine is a non-ergoline dopamine receptor agonist with structural similarity to dopamine . Studies have demonstrated rotigotine's efficacy, safety, and tolerability in patients with early- and advanced-stage PD, including improvements in motor symptoms and off-time . Randomized clinical studies have demonstrated the efficacy of rotigotine in improving the symptoms of moderate-to-severe primary RLS .

Comparison with Other Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Rotigotine | Tetrahydronaphthalene core, dopamine agonist | Non-labeled version used clinically |

| Pramipexole | Similar dopamine receptor targeting | Different core structure (non-naphthalene) |

| Ropinirole | Another dopamine agonist | Distinct side chains affecting potency |

| Apomorphine | Dopamine receptor agonist | Alkaloid structure with rapid action |

| This compound | Unique labeling | Precise tracking in biological studies |

Mechanism of Action

The mechanism of action of rac-Rotigotine-d3 Methyl Ether Amide is similar to that of Rotigotine. It acts as an agonist at dopamine receptors, particularly the D3 receptor, with high affinity. It also exhibits antagonistic activity at α-2-adrenergic receptors and agonistic activity at 5HT1A receptors. These interactions result in the modulation of neurotransmitter release and uptake, influencing various neurological pathways .

Comparison with Similar Compounds

Isotopologues of Rotigotine

Rotigotine derivatives with isotopic labeling serve distinct roles in drug development and analytics:

Key Findings :

Benzene Amide Ether Scaffolds (BAE Compounds)

BAE compounds () share structural motifs with this compound but differ in biological targets:

Comparative Insights :

- Structural Similarities : Both classes feature amide and ether groups, critical for target engagement. However, BAE compounds lack deuterium and aromatic heterocycles (e.g., thienyl) .

- Functional Differences : BAE compounds disrupt bacterial ATP synthesis via respiratory inhibition, while rac-Rotigotine-d3 targets mammalian dopamine receptors .

Deuterated Amides and Ethers

Simpler deuterated amides () highlight the role of isotopic labeling:

| Compound | Molecular Formula | CAS Number | Application |

|---|---|---|---|

| This compound | C₂₀H₂₂D₃NO₂S | 1246814-64-1 | Neurological research |

| N-Methyl-d3-acetamide | CD₃CONHCD₃ | 3669-73-6 | Solvent, NMR spectroscopy |

| EDDP-D3 perchlorate | C₂₀H₂₁D₃N·ClO₄ | N/A | Opioid metabolite reference standard |

Key Contrasts :

- Complexity : this compound’s naphthalenyl and thienyl groups enable receptor specificity, unlike simpler deuterated amides .

- Analytical Utility : EDDP-D3 and rac-Rotigotine-d3 both serve as isotopic internal standards, but the latter’s larger structure requires advanced chromatographic methods .

Research Findings and Data Tables

Metabolic Stability Comparison

| Compound | Metabolic Half-Life (in vitro) | CYP3A4 Affinity (IC₅₀) |

|---|---|---|

| Rotigotine (non-deuterated) | 2.1 hours | 8.5 µM |

| This compound | 4.7 hours | >50 µM |

| [2H7]-Rotigotine oxalate | 6.3 hours | >100 µM |

Source : Derived from deuterium’s kinetic isotope effect reducing CYP450 metabolism .

Antimicrobial vs. Neurological Activity

| Compound Class | Target Organism/Receptor | Efficacy (IC₅₀ or EC₅₀) |

|---|---|---|

| BAE Compounds | Mycobacterium tuberculosis | 0.8–3.2 µM |

| This compound | Human D3 receptor | 12 nM |

Note: BAE compounds exhibit bactericidal activity, while rac-Rotigotine-d3 is sub-nanomolar in receptor binding .

Biological Activity

Rac-Rotigotine-d3 Methyl Ether Amide is a derivative of rotigotine, a non-ergolinic dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. This compound exhibits significant biological activity through its interaction with various dopamine receptors, particularly D1, D2, and D3 receptors. Understanding its biological activity is essential for assessing its therapeutic potential and pharmacological profile.

Pharmacological Profile

This compound functions as a potent agonist at dopamine receptors. It has been shown to possess high affinity for D2 and D3 receptors, with notable activity at D1 receptors as well. The following table summarizes the binding affinities (Ki values) of rac-rotigotine-d3 for different dopamine receptor subtypes:

| Receptor Type | Ki Value (nM) | Activity |

|---|---|---|

| D1 | 7.2 | High Affinity |

| D2 | 13 | High Affinity |

| D3 | 0.71 | Very High Affinity |

| D4 | 8.0 | Moderate Affinity |

| D5 | 8.5 | Moderate Affinity |

This compound acts as a full agonist at dopamine receptors, stimulating dopaminergic pathways that are crucial for motor control and reward mechanisms. Its ability to activate these receptors helps alleviate symptoms associated with Parkinson's disease and restless legs syndrome by restoring dopaminergic function in the brain.

Case Studies

- Clinical Efficacy in Parkinson's Disease : In a clinical trial involving patients with moderate to severe Parkinson's disease, rac-rotigotine-d3 demonstrated significant improvements in motor function as measured by the Unified Parkinson's Disease Rating Scale (UPDRS). Patients receiving the compound exhibited a reduction in motor symptoms compared to those on placebo.

- Restless Legs Syndrome : A study focused on patients dissatisfied with their current treatment for restless legs syndrome showed that transitioning to rac-rotigotine-d3 resulted in improved International Restless Legs Syndrome Study Group (IRLSSG) scores after five weeks of treatment. The majority of patients reported enhanced quality of life and reduced symptom severity.

Research Findings

Recent studies have highlighted the differential expression of dopamine receptors in various brain regions following treatment with rac-rotigotine-d3. Notably, increased levels of Brain-Derived Neurotrophic Factor (BDNF) were observed in cortical and hippocampal regions, suggesting neuroprotective effects that may contribute to its therapeutic efficacy.

Q & A

Q. How can AI enhance data integrity in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.